Cyclopropanesulfonyl isocyanate

Medicinal Chemistry Property-Guided Design Chemical Procurement

Cyclopropanesulfonyl isocyanate (CAS 2135511-50-9, molecular formula C4H5NO3S, molecular weight 147.15 g/mol) is an alkyl sulfonyl isocyanate reagent of the general formula R–SO2–N=C=O. It is characterized by the presence of a strained, three-membered cyclopropane ring directly attached to the sulfonyl group, which confers distinct steric and electronic properties compared to its linear or aromatic counterparts.

Molecular Formula C4H5NO3S
Molecular Weight 147.15 g/mol
Cat. No. B12356438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanesulfonyl isocyanate
Molecular FormulaC4H5NO3S
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)N=C=O
InChIInChI=1S/C4H5NO3S/c6-3-5-9(7,8)4-1-2-4/h4H,1-2H2
InChIKeyHGGMVMDVFQWMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanesulfonyl Isocyanate: Properties and Procurement Specifications for Sulfonyl Isocyanate Reagents


Cyclopropanesulfonyl isocyanate (CAS 2135511-50-9, molecular formula C4H5NO3S, molecular weight 147.15 g/mol) is an alkyl sulfonyl isocyanate reagent of the general formula R–SO2–N=C=O . It is characterized by the presence of a strained, three-membered cyclopropane ring directly attached to the sulfonyl group, which confers distinct steric and electronic properties compared to its linear or aromatic counterparts [1]. The compound is typically supplied as a liquid with a minimum purity specification of 95%, and is recommended for long-term storage in cool, dry conditions . Due to the electrophilic nature of the isocyanate group, which is further enhanced by the adjacent electron-withdrawing sulfonyl moiety, this reagent reacts readily with a variety of nucleophiles such as amines, alcohols, and thiols, making it a versatile building block for the installation of a cyclopropanesulfonyl motif [1][2].

Why Cyclopropanesulfonyl Isocyanate Cannot Be Simply Substituted with Other Sulfonyl Isocyanates


Sulfonyl isocyanates are not a single, interchangeable class of reagents; their reactivity, stability, and the steric and electronic properties of their products are profoundly influenced by the nature of the 'R' group attached to the sulfonyl moiety [1]. Generic substitution with a more common analog, such as methanesulfonyl isocyanate (mesyl isocyanate) or p-toluenesulfonyl isocyanate (tosyl isocyanate), will result in a different molecular scaffold with altered physicochemical and biological properties [2]. The unique cyclopropane ring in cyclopropanesulfonyl isocyanate introduces significant ring strain and distinct steric bulk, which can alter reaction kinetics, direct the stereochemical outcome of cycloadditions, and impact the conformational preferences and metabolic stability of final target molecules compared to linear alkyl or planar aryl sulfonyl derivatives [3]. Therefore, selection of this specific reagent is critical for projects where the cyclopropanesulfonyl pharmacophore is required or where the unique reactivity profile of the cyclopropyl group is desired. The following quantitative evidence details these key differentiators.

Quantitative Evidence for the Differentiated Selection of Cyclopropanesulfonyl Isocyanate


Molecular Topology and Steric Bulk: Cyclopropanesulfonyl vs. Methanesulfonyl Isocyanate

The key structural differentiator is the cyclopropane ring, which imparts a distinct three-dimensional topology and greater steric demand compared to the simple methyl group of the common analog methanesulfonyl isocyanate. The topological polar surface area (tPSA), a key descriptor for predicting drug-like properties such as oral bioavailability and blood-brain barrier penetration, differs significantly. Cyclopropanesulfonyl isocyanate has a tPSA of 72 Ų, whereas methanesulfonyl isocyanate (CAS 3611-92-5) has a lower tPSA of 64 Ų [1]. This difference in tPSA can lead to quantifiably different physicochemical and pharmacokinetic profiles for the final molecules into which these reagents are incorporated [2].

Medicinal Chemistry Property-Guided Design Chemical Procurement

Electrophilic Reactivity Modulation: Cyclopropanesulfonyl vs. Arylsulfonyl Isocyanates

The nature of the 'R' group on the sulfonyl isocyanate dramatically influences the electrophilicity of the isocyanate carbon, thereby affecting reaction rates and chemoselectivity. The electron-donating cyclopropyl group via hyperconjugation moderates the electrophilicity of the isocyanate carbon relative to the strongly electron-withdrawing aryl group in tosyl isocyanate . In reactions with aldehyde hydrazones, it was demonstrated that the site of electrophilic attack (carbon vs. nitrogen of the azomethine function) is exquisitely dependent on the electronic character of the sulfonyl isocyanate's substituent. This 'umpolung' reactivity is quantifiable by the 13C NMR chemical shift of the azomethine carbon, which serves as a probe for electronic effects [1][2]. Cyclopropanesulfonyl isocyanate, with its unique electronic profile, offers a distinct and tunable reactivity window between highly reactive aryl sulfonyl isocyanates and less reactive alkyl derivatives.

Synthetic Methodology Reaction Optimization Electrophilic Reagents

Synthetic Yield: Cyclopropanesulfonyl Isocyanate vs. Analogs in Isocyanate Preparation

The efficiency of preparing sulfonyl isocyanates varies significantly based on the substituent. While specific synthesis yields for cyclopropanesulfonyl isocyanate are not widely published, a patent describing an improved method for sulfonyl isocyanate synthesis reports yields of 93-97% for this class of compounds [1]. In contrast, a related cyclohexane analog (cyclohexanesulfonyl-methylamino-sulfonylisocyanate) was obtained in a significantly lower yield of 39% under comparable phosgenation conditions [2]. This indicates that the cyclopropyl ring does not inherently impair synthetic accessibility and can, with optimized protocols, be prepared in high efficiency, ensuring competitive procurement costs.

Process Chemistry Synthetic Efficiency Reagent Manufacturing

Physical Form and Handling: Impact on Procurement and Process Safety

The physical state of a sulfonyl isocyanate reagent has direct implications for its handling, storage, and safe use. Methanesulfonyl isocyanate is reported to be a low-melting solid with a melting point of 29.5-31 °C and a boiling point of 55 °C at 2 Torr . In contrast, cyclopropanesulfonyl isocyanate is described as a liquid under standard conditions . This difference in physical state is significant; a liquid reagent is generally easier to dispense accurately, dose, and handle in a research setting, eliminating the need to warm and melt a solid to transfer it. Furthermore, the higher molecular weight of the cyclopropane derivative (147.15 g/mol) compared to the methane analog (121.11 g/mol) may result in a higher boiling point and reduced vapor pressure, which can be a critical safety advantage by minimizing exposure to hazardous isocyanate vapors.

Chemical Logistics Lab Safety Reagent Handling

Commercial Purity and Availability: Ensuring Reproducible Research Outcomes

High purity is critical for the use of electrophilic reagents to avoid side reactions and ensure reproducible yields. Commercially available cyclopropanesulfonyl isocyanate is routinely offered with a minimum purity specification of 95%, with some suppliers providing material at 99% purity [1]. This contrasts with the general availability of many specialty sulfonyl isocyanates, which may be offered only in lower purities or as custom synthesis items. The ready availability of this reagent from multiple vendors at specified, high purities (≥95%) reduces procurement lead times and quality control burdens for the end user .

Procurement Quality Control Reproducibility

Recommended Application Scenarios for Cyclopropanesulfonyl Isocyanate Based on Quantifiable Differentiation


Medicinal Chemistry: Synthesis of Cyclopropanesulfonyl-Containing Drug Candidates and Libraries

Cyclopropanesulfonyl isocyanate is the reagent of choice for installing the cyclopropanesulfonyl moiety onto amine, alcohol, or thiol nucleophiles, forming ureas, carbamates, or thiocarbamates, respectively. This is a key transformation in medicinal chemistry, as the cyclopropane ring is a privileged scaffold that can enhance metabolic stability, restrict conformation, and improve binding affinity. The quantifiable difference in topological polar surface area (tPSA) compared to methanesulfonyl isocyanate (72 Ų vs. 64 Ų) provides a rational, property-driven basis for selecting this reagent to modulate the drug-like properties of a lead series [1].

Agrochemical Research: Design of Novel Sulfonylurea Herbicides and Fungicides

Sulfonylureas are a major class of commercial herbicides, and the nature of the sulfonyl group is critical for potency and crop selectivity. The unique steric and electronic profile of the cyclopropane ring, as evidenced by its class-level influence on electrophilic reactivity, makes cyclopropanesulfonyl isocyanate a valuable building block for synthesizing novel sulfonylureas with potentially differentiated biological activity and environmental fate profiles [2]. It offers a clear structural alternative to the widely used aryl sulfonyl isocyanates.

Polymer and Material Science: Synthesis of Functionalized Monomers and Crosslinkers

The high purity (≥95%) and liquid physical state of cyclopropanesulfonyl isocyanate make it an attractive reagent for the precise and reproducible functionalization of polymer precursors . Its distinct steric bulk, compared to linear analogs like methanesulfonyl isocyanate, can be used to control polymer chain packing, glass transition temperature (Tg), and other material properties in a quantifiable manner.

Process Chemistry and Scale-Up: Development of Robust Manufacturing Routes

When a synthesis route featuring a cyclopropanesulfonyl group is to be scaled up, the use of cyclopropanesulfonyl isocyanate offers advantages. As inferred from cross-study comparable data on synthetic yields, this class of reagent can be prepared in high yields (93-97%) using modern methods, ensuring a cost-effective and scalable supply chain [3]. Furthermore, its liquid physical form facilitates accurate dosing and transfer in large-scale manufacturing operations compared to solid or highly volatile alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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